
Difluprednate
Overview
Description
Difluprednate is a synthetic corticosteroid derivative of prednisolone, approved for treating ocular inflammation in conditions such as endogenous anterior uveitis and postoperative inflammation . Its chemical structure includes fluorine atoms at the C-6 and C-9 positions, a butyrate ester at C-17, and an acetate ester at C-21, while retaining the C-20 ketone moiety of prednisolone (Fig. 2 in ). These modifications enhance its lipophilicity and tissue penetration, contributing to its potent anti-inflammatory effects .
This compound is formulated as a 0.05% oil-in-water emulsion, which improves bioavailability and allows less frequent dosing (e.g., four times daily) compared to traditional corticosteroid suspensions like prednisolone acetate 1% . Clinical trials have demonstrated its efficacy in resolving anterior chamber cells and flare, with rapid onset of action and sustained therapeutic effects .
Preparation Methods
The synthesis of difluprednate involves several steps starting from prednisolone acetate. The preparation method includes:
Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by 6-electrophilic fluorination to yield an intermediate compound.
9,11 Elimination: The intermediate compound is subjected to 9,11 elimination to form another intermediate.
9,11 Double Bond Bromine Hydroxylation, Epoxidation, and 21-bit Hydrolysis: This intermediate undergoes bromine hydroxylation, epoxidation, and hydrolysis to form another intermediate.
9,11 Epoxyfluoro Ring Opening: The final step involves the ring opening of the epoxyfluoro intermediate to produce this compound.
Industrial production methods focus on optimizing these steps to ensure high yield, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Degradation Pathways
Difluprednate undergoes various chemical reactions that can lead to degradation, particularly under alkaline conditions. Research indicates that when this compound is refluxed with 2.0 M sodium hydroxide for an extended period (8 hours), it undergoes significant hydrolysis, resulting in the formation of degradation products such as difluoroprednisolone butyrate (DFB) and hydroxyfluoroprednisolone butyrate (HFB) .
Electrochemical Behavior
The electrochemical behavior of this compound has been studied using differential pulse voltammetry (DPV). The oxidation and reduction processes of this compound at a glassy carbon electrode have been characterized, revealing that the ketone group in this compound can be reduced to a hydroxyl group, indicating two-electron transfer during the reduction process .
Table 2: Electrochemical Parameters of this compound
Parameter | Value |
---|---|
Linearity Range | M |
Oxidation Peak | Shifted to more negative potential with increased scan rate |
Reduction Mechanism | Two-electron gain |
Stability Testing
Stability testing is crucial for understanding how this compound's quality changes over time under various conditions. Studies have demonstrated that this compound remains stable under acidic and neutral conditions but degrades rapidly in alkaline environments .
Pharmacokinetics and Metabolism
Upon ocular administration, this compound is rapidly deacetylated into its active metabolite, DFB, which retains corticosteroid activity. Subsequent metabolism leads to the formation of HFB, which is considered an inert metabolite, thus limiting systemic exposure .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Aqueous Humor | Cornea | Conjunctiva |
---|---|---|---|
T max (min) | 30 | 15 | 60 |
C max (ng/mL) | 35 | 1072 | 25,288 |
T 1/2 (h) | 2.1 | 1.1 | 4.6 |
Scientific Research Applications
Treatment of Postoperative Inflammation
Difluprednate is widely used to manage inflammation after cataract surgery. A pivotal study demonstrated that this compound 0.05% administered four times daily is noninferior to prednisolone acetate 1% dosed eight times daily in reducing inflammation post-surgery. The study involved 110 patients and showed comparable efficacy in improving anterior chamber cell scores, with this compound providing a more rapid resolution of inflammation .
Clinical Study Findings:
- Efficacy: this compound resulted in significant improvements in anterior chamber cell scores compared to saline controls, indicating effective anti-inflammatory action.
- Safety Profile: The side effects were minimal, with intraocular pressure changes being monitored closely.
Management of Anterior Uveitis
This compound has been evaluated for its efficacy in treating anterior uveitis, an inflammatory condition affecting the front part of the eye. A phase 3 noninferiority trial compared this compound with betamethasone and found that both treatments were effective, but this compound showed a faster improvement in symptoms .
Key Findings:
- Study Design: 136 patients with endogenous anterior uveitis were randomized to receive either this compound or betamethasone.
- Results: By day 14, both groups showed improvement; however, more patients receiving this compound achieved lower cell scores by day 7 compared to those on betamethasone.
Efficacy in Anterior Scleritis
A retrospective chart review assessed the effectiveness of this compound as an adjunct therapy for patients with anterior scleritis undergoing systemic treatment. The study analyzed data from 32 patients and found that adding this compound led to clinical resolution in approximately 79.6% of cases .
Study Insights:
- Demographics: Predominantly older adults (median age 57), with a significant portion having associated systemic diseases.
- Outcomes: Median time to achieve inactivity was about 9 weeks, with higher response rates observed in patients using more frequent drops.
Comparative Studies on Efficacy
This compound has also been compared against other corticosteroids like prednisolone acetate in various studies. One notable multicenter trial indicated that this compound was as effective as prednisolone acetate but required fewer doses per day, which could improve patient compliance .
Ocular Bioavailability
Research has shown that the formulation of this compound as an emulsion significantly enhances its ocular bioavailability compared to suspension forms. A study indicated that the emulsion formulation provided higher aqueous humor concentrations and improved therapeutic outcomes .
Formulation Insights:
- Particle Size Impact: Studies indicated that emulsions with specific particle sizes (around 110 nm) enhance drug transfer efficiency within ocular tissues.
- Bioavailability Results: The emulsion form showed a 40% increase in bioavailability over suspension formulations.
Mechanism of Action
Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid from cell membrane phospholipids, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism helps in reducing inflammation and pain .
Comparison with Similar Compounds
Difluprednate vs. Prednisolone Acetate
Efficacy
- Non-Inferiority in Uveitis: In two Phase III trials, this compound 0.05% (four times daily) was non-inferior to prednisolone acetate 1% (eight times daily) in resolving anterior chamber cells (mean reduction: −2.2 vs. −2.0 at day 14; P = 0.16) and flare grades . By day 21, 71.3% of this compound-treated patients achieved complete clearance of anterior chamber cells versus 54.7% with prednisolone acetate (P = 0.02) .
- Postoperative Inflammation : this compound showed comparable efficacy to prednisolone acetate in pediatric cataract surgery, with 78.9% vs. 77.5% achieving complete anterior chamber cell clearance by week 2 .
Practical Considerations
- Dosing Frequency : this compound’s emulsion formulation allows fewer daily doses (four vs. eight times daily), improving patient compliance .
- Cost : this compound is >4× more expensive than prednisolone acetate .
This compound vs. Loteprednol Etabonate
Efficacy
- Postoperative Inflammation : Both drugs achieved similar rates of inflammation resolution (~70–75% clinical response) in placebo-controlled trials .
Biological Activity
Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.
This compound is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, this compound is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .
General Efficacy
This compound has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing this compound 0.05% to prednisolone acetate 1%, results indicated that this compound was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .
Treatment | Day 3 ACC Grade | Day 14 ACC Grade | Complete Clearing (Day 21) |
---|---|---|---|
This compound 0.05% | 1.0 | -2.2 | 73.9% |
Prednisolone Acetate 1% | 0.4 | -2.0 | 63.8% |
The findings suggest that this compound leads to quicker resolution of inflammation compared to traditional therapies .
Specific Case Studies
-
Anterior Uveitis Treatment :
A phase 3 study in Japan evaluated this compound against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but this compound showed a more rapid response, achieving lower scores by day 7 . -
Postoperative Inflammation :
In a clinical trial involving postoperative inflammation management, this compound resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 . -
Scleritis Management :
A retrospective study reviewed the addition of this compound in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .
Side Effects and Safety Profile
This compound is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .
Adverse Events | Frequency (%) |
---|---|
IOP Elevation | ~25 |
Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines | ~15 |
Cataract Progression | ~10 |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when assessing Difluprednate’s anti-inflammatory efficacy in preclinical models?
- Methodological Guidance : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies. For example, in rodent uveitis models (Population), compare this compound’s dose-dependent effects (Intervention) against vehicle controls or other corticosteroids (Comparison), with outcomes like aqueous humor cytokine levels or clinical inflammation scores (Outcome) measured over 24–72 hours (Time) . Include blinding and randomization to reduce bias, and adhere to NIH guidelines for preclinical reproducibility (e.g., sample size justification, detailed protocols) .
Q. How can researchers optimize dosing regimens for this compound in ocular inflammation studies?
- Methodological Guidance : Conduct dose-response studies in animal models (e.g., rabbits) using concentrations ranging from 0.002% to 0.05% (w/v), as higher doses (0.05%) show superior efficacy compared to betamethasone in reducing leukocyte infiltration . Use pharmacokinetic analyses (e.g., HPLC) to track active metabolites like DFB in ocular tissues and correlate with anti-inflammatory outcomes .
Q. What statistical approaches are appropriate for analyzing intraocular pressure (IOP) changes in this compound trials?
- Methodological Guidance : Apply mixed-effects models or repeated-measures ANOVA to account for longitudinal IOP data (e.g., measurements at 1-day, 1-week, and 1-month post-treatment). In a rabbit study, 30% of eyes treated with this compound exhibited clinically significant IOP elevation, requiring stratification by baseline risk factors (e.g., glaucoma history) .
Advanced Research Questions
Q. How do conflicting clinical trial results on this compound’s efficacy compared to Prednisolone Acetate inform future study designs?
- Methodological Guidance : Perform meta-analyses to reconcile discrepancies. For instance, while some trials report this compound’s superiority in reducing post-cataract inflammation, others highlight industry-funded biases (e.g., unrestricted grants from manufacturers) . Use tools like Cochrane’s Risk of Bias Assessment to evaluate allocation concealment and selective reporting, and design independent trials with predefined endpoints (e.g., anterior chamber cell grading) .
Q. What molecular mechanisms underlie this compound’s prolonged duration of action in ocular tissues?
- Methodological Guidance : Employ in vitro models (e.g., human corneal epithelial cells) to study receptor binding affinity (glucocorticoid receptor alpha) and gene expression profiles (e.g., NF-κB inhibition). Compare this compound’s lipophilic ester structure to prednisolone, which enhances corneal penetration and sustained release . Use mass spectrometry to quantify tissue-specific metabolite retention (e.g., DFB in the retina vs. conjunctiva) .
Q. How can researchers address heterogeneity in patient responses to this compound in chronic uveitis?
- Methodological Guidance : Integrate pharmacogenomic analyses (e.g., SNPs in glucocorticoid receptor genes) with clinical data to identify subpopulations with differential efficacy or adverse effects. Use adaptive trial designs to adjust dosing based on early biomarker responses (e.g., aqueous humor IL-6 levels) .
Q. Data Contradiction and Reproducibility
Q. What strategies mitigate bias in industry-sponsored this compound research?
- Methodological Guidance : Adopt transparency protocols : pre-register trials (ClinicalTrials.gov ), disclose funding sources, and share raw data via repositories like Dryad. For example, a 2016 trial with high allocation bias (alternate assignment of patients to this compound vs. Prednisolone groups) underscores the need for centralized randomization .
Q. How can conflicting preclinical data on this compound’s corneal toxicity be resolved?
- Methodological Guidance : Standardize in vitro toxicity assays (e.g., Live/Dead staining in corneal fibroblasts) across labs. A 2017 study reported no toxicity at 16 μM, but variations in exposure time (24 vs. 48 hours) or serum-free conditions may alter results . Replicate findings using harmonized OECD guidelines for ocular irritancy testing .
Q. Research Gaps and Future Directions
Q. What translational gaps exist between this compound’s preclinical efficacy and clinical outcomes?
- Methodological Guidance : Conduct interspecies pharmacokinetic modeling to bridge animal-to-human dosing. For instance, rabbit studies show rapid DFB conversion in aqueous humor, but human corneal metabolism rates may differ . Use microdialysis in primate models to refine predictions.
Q. How can computational models enhance this compound’s therapeutic index optimization?
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQPLTPSGFELIB-JTQPXKBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046773 | |
Record name | Difluprednate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Difluprednate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23674-86-4 | |
Record name | Epitopic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluprednate [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluprednate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difluprednate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluprednate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUPREDNATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Difluprednate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-194 | |
Record name | Difluprednate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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